1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
Description
Properties
Molecular Formula |
C17H17Cl2N3O4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-2-4-14(22(23)24)11-17(12)27(25,26)21-8-6-20(7-9-21)16-10-13(18)3-5-15(16)19/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
JTWMYISAEVAVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,5-Dichloroaniline with Bis(2-Chloroethyl)Amine
This method adapts protocols used for analogous dichlorophenylpiperazines. In a representative procedure, 2,5-dichloroaniline (10 g, 61.72 mmol) is reacted with bis(2-chloroethyl)amine (8.7 g, 61.72 mmol) in xylene (150 mL) using p-toluenesulfonic acid (1.17 g, 6.17 mmol) as a catalyst and tetrabutylammonium bromide (1.5 g, 6.17 mmol) as a phase-transfer agent. The mixture is refluxed at 130–135°C for 48 hours, followed by neutralization with aqueous ammonia (pH 6–7). Extraction with ethyl acetate yields the crude piperazine intermediate, which is typically used without further purification (88% yield).
Key Variables:
-
Prolonged reaction times (>40 hours) enhance ring closure efficiency.
-
Substoichiometric catalyst loading (0.1 eq.) minimizes side reactions.
Buchwald–Hartwig Amination for Piperazine Ring Formation
An alternative approach employs palladium-catalyzed coupling, as demonstrated in synthesizing structurally similar antipsychotic agents. A brominated dichlorophenyl precursor undergoes amination with piperazine in the presence of Pd(OAc)₂/Xantphos, yielding the substituted piperazine with >90% efficiency under optimized conditions. While this method offers superior regiocontrol, its applicability to 2,5-dichloro substrates requires further validation.
Sulfonylation of the Piperazine Core
Introducing the 2-methyl-5-nitrobenzenesulfonyl group to the piperazine nitrogen is achieved through nucleophilic aromatic substitution (SₙAr) or direct sulfonylation.
Direct Sulfonylation with 2-Methyl-5-Nitrobenzenesulfonyl Chloride
The most widely reported method involves reacting 1-(2,5-dichlorophenyl)piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). A representative procedure uses:
-
1-(2,5-Dichlorophenyl)piperazine (1.0 eq.)
-
2-Methyl-5-nitrobenzenesulfonyl chloride (1.2 eq.)
-
Triethylamine (2.5 eq.) as base
-
DCM solvent at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours
Workup involves washing with 1M HCl, saturated NaHCO₃, and brine, yielding the crude product (75–82% yield). Recrystallization from ethanol/water improves purity.
Critical Parameters:
-
Temperature control during sulfonyl chloride addition prevents exothermic decomposition.
-
Excess sulfonyl chloride (1.2–1.5 eq.) compensates for hydrolysis side reactions.
Solid-Phase Sulfonylation Strategies
Adapting methodologies from nitrobenzenesulfonamide chemistry, resin-bound piperazine derivatives can be sulfonylated using 2-methyl-5-nitrobenzenesulfonyl chloride. After cleavage from Wang resin using trifluoroacetic acid (TFA), this approach achieves 68–74% isolated yields with >95% purity by HPLC. While scalable, this method remains cost-prohibitive for large batches.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight solvent-dependent yields:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 82 | 92 |
| THF | DIPEA | 78 | 89 |
| Acetone | K₂CO₃ | 65 | 85 |
DCM/triethylamine systems provide optimal nucleophilicity while minimizing sulfonate ester byproducts.
Catalytic Enhancements
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes at 80°C, achieving comparable yields (79%) with reduced thermal degradation. Phase-transfer catalysts (e.g., Aliquat 336) improve interfacial reactivity in biphasic systems, boosting yields to 86%.
Purification and Characterization
Recrystallization Protocols
Crude product recrystallization employs ethanol/water (3:1 v/v), yielding needle-like crystals with mp 192–196°C. Alternative solvent systems include:
| Solvent Ratio | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 89 | 98.5 |
| Acetone/Hexane | 78 | 97.2 |
| DCM/Pet. Ether | 82 | 96.8 |
Chromatographic Purification
Flash chromatography (SiO₂, ethyl acetate/hexane 1:2) resolves residual dichlorophenyl starting material (Rf = 0.33) from product (Rf = 0.21). Preparative HPLC (C18, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmacological testing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Sulfonylation | 82 | 98.5 | 12.40 | Industrial |
| Solid-Phase | 74 | 99.1 | 89.20 | Lab-scale |
| Microwave-Assisted | 79 | 97.8 | 15.80 | Pilot-scale |
The classical solution-phase method remains preferred for bulk synthesis, while solid-phase approaches suit combinatorial libraries.
Mechanistic Insights
Sulfonylation Reaction Pathway
The reaction proceeds via a two-step mechanism:
-
Base-mediated deprotonation of the piperazine nitrogen, generating a potent nucleophile.
-
Sₙ2 attack on the electrophilic sulfur center in the sulfonyl chloride, with concurrent chloride elimination.
Density functional theory (DFT) calculations indicate a reaction energy barrier of 24.3 kcal/mol, consistent with observed room-temperature reactivity.
Byproduct Formation
Major byproducts include:
-
Bis-sulfonylated piperazine (3–7%): Mitigated by controlled sulfonyl chloride stoichiometry.
-
Hydrolyzed sulfonic acid (2–4%): Suppressed through anhydrous conditions.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that piperazine derivatives exhibit notable anticonvulsant properties. Studies have shown that modifications to the piperazine structure can enhance efficacy against seizure models. For instance, compounds with similar structures have been evaluated in maximal electroshock (MES) tests, indicating potential therapeutic benefits in epilepsy management.
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | ED50 (mg/kg) | Test Model |
|---|---|---|
| 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine | TBD | MES |
| 3-(trifluoromethyl)anilide | 62.14 | MES |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | MES |
Anticancer Activity
Piperazine derivatives, including this compound, have shown promise as anticancer agents. Molecular docking studies suggest that these compounds can effectively bind to DNA and inhibit topoisomerase II activity, which is essential for cancer cell proliferation.
A recent study published in Molecules demonstrated that the combination of this compound with doxorubicin exhibited enhanced cytotoxicity against various cancer cell lines compared to doxorubicin alone.
Case Study: Synergistic Effects with Doxorubicin
In a study evaluating the combination therapy with doxorubicin, compounds derived from piperazine were tested for their ability to enhance cytotoxic effects. The results indicated significant synergistic effects at doses of 50 µM, suggesting potential applications in cancer treatment protocols.
Safety and Toxicity Profile
Preliminary safety assessments indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations. For example, compounds tested at concentrations between 1–100 µM showed no significant hepatotoxicity in vitro.
Table 2: Cytotoxicity Assessment
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 10 | >94 |
| Compound X | 100 | 72 |
| Compound Y | 50 | 87 |
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Comparisons
Lipophilicity and Receptor Affinity
- The target compound’s 2,5-dichlorophenyl group confers higher lipophilicity compared to 2-fluorophenyl (ClogP ≈ 4.2 vs. 3.5), favoring CNS penetration .
- 1-(2,3-Dichlorophenyl)piperazine (ClogP ≈ 3.8) exhibits strong 5-HT₆ and D₂ receptor affinity (Ki < 10 nM), while 1-(benzo[d]isothiazol-3-yl)piperazine (ClogP ≈ 2.1) shows reduced affinity due to lower lipophilicity .
Electron-Withdrawing Effects
- This contrasts with 4-propoxyphenyl analogues, where electron-donating groups reduce such interactions .
Biological Activity
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a compound of interest due to its potential pharmacological applications, particularly in the treatment of infectious diseases such as tuberculosis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving piperazine derivatives and sulfonamide functionalities. The presence of the dichlorophenyl and nitrobenzenesulfonyl groups enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 450.36 g/mol.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.36 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Antimycobacterial Properties
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. It has shown significant inhibition in vitro, with a minimum inhibitory concentration (MIC) comparable to standard anti-tuberculosis drugs. For instance, one study reported MIC values ranging from 0.78 to 1.56 µg/mL for various derivatives, indicating potent antimycobacterial activity .
Cytotoxicity and Selectivity Index
The cytotoxicity of the compound was evaluated using the MTT assay on RAW 264.7 macrophage cells. The selectivity index (SI) was calculated to be greater than 30, suggesting low cytotoxicity and a favorable therapeutic window . This indicates that while the compound is effective against M. tuberculosis, it does not significantly harm human cells at therapeutic doses.
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes in M. tuberculosis. The sulfonamide moiety is known to interfere with folate metabolism, which is critical for bacterial growth and survival. Additionally, the piperazine ring structure is associated with multiple pharmacological activities, including antimicrobial and antitumor effects .
Study 1: Antitubercular Activity
In a comprehensive evaluation of several benzhydryl piperazine derivatives, including our compound of interest, researchers found that derivatives with the 2-methyl-5-nitrobenzenesulfonamide group exhibited enhanced activity against M. tuberculosis compared to other nitro-substituted analogs. The study concluded that structural modifications significantly impact biological efficacy .
Study 2: Comparative Analysis with Existing Drugs
A comparative study highlighted that certain derivatives of this compound showed superior activity compared to traditional treatments like ethambutol and rifampicin in vitro. This suggests potential for development into a new class of antituberculosis agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves coupling a piperazine intermediate (e.g., 1-(2,5-dichlorophenyl)piperazine) with a sulfonyl chloride derivative under controlled conditions. Key steps include:
- Solvent selection: Dimethylformamide (DMF) or acetonitrile enhances reactivity for sulfonylation .
- Catalyst use: Anhydrous sodium carbonate or triethylamine facilitates deprotonation and stabilizes intermediates .
- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in dichloromethane) resolves impurities, though yields may vary (29–41% in analogous compounds) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer:
- Hazard mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers, to prevent degradation .
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to limit environmental release .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.1–7.5 ppm) .
- Chromatography: HPLC with UV detection (retention time ~2.5 min) ensures purity (>95%) .
- Mass spectrometry: ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 399.1 in analogs) .
Advanced Research Questions
Q. How can structural modifications of the piperazine core enhance selectivity for serotonin or dopamine receptors?
- Methodological Answer:
- Substituent effects: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aryl ring increases 5-HT1A affinity (Ki < 1 nM in analogs) .
- Linker optimization: A four-methylene spacer between the piperazine and sulfonyl group improves receptor binding kinetics .
- Case study: Replacing 2,5-dichlorophenyl with 3,5-dichlorophenyl alters D3/D2 receptor selectivity ratios by ~10-fold .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer:
- Metabolic stability: Assess cytochrome P450 (CYP) inhibition (e.g., CYP2D6 IC₅₀) to explain bioavailability discrepancies .
- Solubility enhancement: Co-solvents (e.g., PEG-400) or salt formation (hydrochloride) improve aqueous solubility for in vivo testing .
- Dose adjustment: Pharmacokinetic modeling (e.g., allometric scaling) bridges efficacy gaps between cell-based assays and animal models .
Q. How do competing reaction pathways during synthesis impact isomer formation, and how can they be controlled?
- Methodological Answer:
- Byproduct analysis: LC-MS identifies side products (e.g., N-alkylated isomers) from incomplete sulfonylation .
- Temperature control: Maintaining reflux at 60–80°C minimizes thermal degradation and undesired cyclization .
- Steric hindrance: Bulky substituents on the benzenesulfonyl group reduce regiochemical ambiguity (e.g., 2-methyl-5-nitro vs. 3-nitro isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
